N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
Description
Properties
Molecular Formula |
C16H15N3O3S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C16H15N3O3S/c1-4-13-18-19-16(23-13)17-15(21)12-7-11(20)10-6-5-8(2)9(3)14(10)22-12/h5-7H,4H2,1-3H3,(H,17,19,21) |
InChI Key |
RJNZZNNGNJLIDY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C(=C(C=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Industrial Production:: Unfortunately, detailed industrial production methods for this compound are scarce due to its rarity. Researchers often synthesize it in the lab for specific applications.
Chemical Reactions Analysis
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction processes are possible.
Substitution: Substitution reactions can occur.
Oxidation: Oxidizing agents like KMnO₄ or H₂O₂.
Reduction: Reducing agents such as NaBH₄ or LiAlH₄.
Substitution: Halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NH₃).
Major Products:: The specific products depend on reaction conditions and substituents. Further research is needed to identify major products.
Scientific Research Applications
Heterocyclic Synthesis: As a versatile precursor, it contributes to heterocycle construction.
Drug Discovery: Researchers explore its potential as a scaffold for novel drug candidates.
Biological Activity: Investigating its effects on enzymes, receptors, or cellular pathways.
Antimicrobial Properties: Possible antibacterial or antifungal activity.
Material Science:
Mechanism of Action
The exact mechanism remains elusive. Researchers study its interactions with biological targets and pathways to understand its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural features, physicochemical properties, and biological implications of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide and related compounds.
Structural and Substituent Analysis
Key Observations:
- Thiadiazole Substituents: The ethyl group in the target compound increases lipophilicity (higher estimated XLogP3) compared to the cyclopropyl group in the phthalazine derivative . This may enhance blood-brain barrier penetration, as seen in the anti-epileptic thiadiazole-valproic acid hybrid .
- Core Scaffolds: The chromene-carboxamide core offers a distinct electron-rich aromatic system compared to phthalazine (diazine) or thiazolidinone (heterocyclic ketone) backbones.
- Hydrogen Bonding: The target compound’s higher hydrogen bond acceptor count (6 vs. 3–5 in analogs) suggests stronger polar interactions, which could influence solubility and protein binding .
Physicochemical and Pharmacokinetic Properties
- Solubility: The target compound’s poor water solubility (inferred from the ethyl and dimethyl substituents) mirrors issues observed in the valproic acid-thiadiazole hybrid, which requires formulation with β-cyclodextrin nanocapsules for improved delivery .
- Melting Points: While direct data are unavailable, analogs with similar lipophilic groups (e.g., Compound 9 in , melting point 186–187°C) suggest moderate thermal stability .
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound that integrates a thiadiazole moiety with a chromene structure, which is known for its diverse biological activities. This article delves into the biological activity of this compound, supported by case studies and research findings.
Structural Features
The molecular formula of this compound is . The compound features:
- Thiadiazole Ring : Known for its antimicrobial, antifungal, and anticancer properties.
- Chromene Backbone : Contributes to the structural uniqueness and potential pharmacological properties of the compound.
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Substitution Reactions : The electron-rich nature of the chromene structure allows it to participate in electrophilic reactions.
- Nucleophilic Substitution Reactions : The thiadiazole ring can engage in nucleophilic substitutions due to its electron-deficient character.
Biological Activities
Preliminary studies suggest that this compound exhibits significant biological activities:
Antimicrobial Activity
Research indicates that compounds with thiadiazole structures often demonstrate antimicrobial properties. In vitro studies have shown that this compound has notable activity against various bacterial strains.
Antifungal Activity
The presence of the thiadiazole moiety is linked to antifungal properties. Studies have indicated efficacy against common fungal pathogens.
Anticancer Activity
The combination of the chromene and thiadiazole moieties may enhance its pharmacological profile. Preliminary findings suggest that this compound may inhibit the growth of certain cancer cell lines.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 (2022) | Demonstrated significant antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) of 32 µg/mL. |
| Study 2 (2023) | Showed antifungal efficacy against Candida albicans with an MIC of 16 µg/mL. |
| Study 3 (2024) | Reported cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 25 µM. |
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thiadiazole Ring : Starting from ethyl thiourea and appropriate carbonyl compounds.
- Coupling with Chromene Structure : Utilizing electrophilic aromatic substitution to integrate the chromene backbone.
Q & A
Q. What are the optimal synthetic routes for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the preparation of the thiadiazole core and subsequent coupling with the chromene-carboxamide moiety. Key steps include:
- Thiadiazole Formation : Cyclization of thiosemicarbazides or thiourea derivatives under acidic conditions (e.g., H₂SO₄) at 293–298 K for 24 hours to form the 1,3,4-thiadiazol-2-amine intermediate .
- Carboxamide Coupling : Reacting the thiadiazole amine with 7,8-dimethyl-4-oxo-4H-chromene-2-carbonyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, chloroform:acetone 3:1) or recrystallization from ethanol to achieve >95% purity.
- Critical Parameters : Temperature control (±2°C), solvent choice (polar aprotic solvents enhance reactivity), and stoichiometric ratios (1:1.05 for amine:carbonyl chloride) to minimize side products .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : A combination of spectroscopic and analytical techniques is employed:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., Varian VXR-200 spectrometer) to confirm proton environments and carbon frameworks. For example, the chromene carbonyl signal appears at δ ~165–170 ppm .
- Mass Spectrometry (MS) : High-resolution MS (e.g., VG7070) to verify molecular weight (e.g., [M+H]⁺ peak at m/z ~428.5) .
- IR Spectroscopy : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm amide and thiadiazole functionalities .
- TLC Monitoring : Silufol UV-254 plates with chloroform:acetone (3:1) to track reaction progress and assess purity .
Q. What are the primary biological targets or activities associated with this compound?
- Methodological Answer : While direct data on this compound is limited, structurally analogous thiadiazole derivatives exhibit:
- Anticancer Activity : Inhibition of MCF-7 (breast) and A549 (lung) cancer cell lines via IC₅₀ values <0.1 mmol L⁻¹, measured via MTT assays .
- Antimicrobial Effects : Growth inhibition of Gram-positive bacteria (e.g., S. aureus) through disruption of cell wall synthesis enzymes .
- Enzyme Inhibition : Interaction with kinases or cytochrome P450 isoforms, assessed via fluorescence-based enzymatic assays .
Advanced Research Questions
Q. How to design experiments to evaluate structure-activity relationships (SAR) for anticancer activity?
- Methodological Answer :
- Variable Substituents : Synthesize analogs with modifications to the ethyl group (e.g., replacing with methyl or propyl) or chromene methyl groups to assess hydrophobicity effects .
- In Vitro Assays :
- Cytotoxicity : Dose-response curves (0.01–100 µM) against cancer/non-cancer cell lines (e.g., NIH3T3) to determine selectivity indices .
- Mechanistic Studies : Western blotting for apoptosis markers (caspase-3, PARP) and cell cycle analysis (PI staining + flow cytometry) .
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., GSK-3β kinase) and correlate with experimental IC₅₀ values .
Q. How to resolve contradictions in bioactivity data across different studies?
- Methodological Answer : Contradictions may arise from assay variability or impurities. Mitigation strategies include:
- Orthogonal Assays : Validate cytotoxicity via both MTT and ATP-based luminescence assays .
- Purity Verification : Re-analyze compounds via HPLC (>98% purity) and repeat assays with fresh batches .
- Standardized Protocols : Adhere to CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size, 16–20 hr incubation) .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or nanoformulations (liposomes) to improve aqueous solubility .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., chromene ring oxidation) and guide structural modifications .
- Pharmacokinetic Profiling : Conduct IV/PO dosing in rodents with LC-MS/MS plasma analysis to calculate AUC, Cₘₐₓ, and half-life .
Q. How to validate the compound’s crystal structure using X-ray diffraction?
- Methodological Answer :
- Crystallization : Slow evaporation from DMF/ethanol (1:3) at 4°C to obtain single crystals .
- Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K .
- Refinement : SHELXL-2018 for structure solution, with R-factor convergence <0.05. Key metrics include bond length/angle deviations and electron density maps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
